molecular formula C19H26N4O3S B11347846 1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11347846
M. Wt: 390.5 g/mol
InChI Key: NFLNLBISTPHILN-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazole Moiety: The imidazole group can be introduced via a substitution reaction using imidazole and a suitable leaving group.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is typically introduced through a sulfonylation reaction using benzylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Imidazole, benzylsulfonyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the benzylsulfonyl group can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(benzylsulfonyl)piperidine: Lacks the imidazole moiety, making it less versatile in biological applications.

    N-(3-(1H-imidazol-1-yl)propyl)piperidine-4-carboxamide: Lacks the benzylsulfonyl group, which reduces its potential interactions with proteins and enzymes.

Uniqueness

1-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide is unique due to the presence of both the imidazole and benzylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H26N4O3S/c24-19(21-9-4-11-22-14-10-20-16-22)18-7-12-23(13-8-18)27(25,26)15-17-5-2-1-3-6-17/h1-3,5-6,10,14,16,18H,4,7-9,11-13,15H2,(H,21,24)

InChI Key

NFLNLBISTPHILN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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